molecular formula C27H27ClN4O2 B12444014 N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(4-cyclohexylphenoxy)acetamide

N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(4-cyclohexylphenoxy)acetamide

Cat. No.: B12444014
M. Wt: 475.0 g/mol
InChI Key: WTLMILSVZXMWSZ-UHFFFAOYSA-N
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Description

N-[2-(4-CHLOROPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-2-(4-CYCLOHEXYLPHENOXY)ACETAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of multiple functional groups, such as the chlorophenyl, methyl, benzotriazolyl, and cyclohexylphenoxy moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-CHLOROPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-2-(4-CYCLOHEXYLPHENOXY)ACETAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzotriazole Core: The synthesis begins with the formation of the benzotriazole core by reacting o-phenylenediamine with nitrous acid to yield 1,2,3-benzotriazole.

    Introduction of the Chlorophenyl and Methyl Groups: The benzotriazole core is then functionalized with a chlorophenyl group and a methyl group through electrophilic aromatic substitution reactions.

    Attachment of the Cyclohexylphenoxy Group: The final step involves the nucleophilic substitution reaction of the functionalized benzotriazole with 4-cyclohexylphenoxyacetyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-CHLOROPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-2-(4-CYCLOHEXYLPHENOXY)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.

Scientific Research Applications

N-[2-(4-CHLOROPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-2-(4-CYCLOHEXYLPHENOXY)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Materials Science: The compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds, contributing to the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-CHLOROPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-2-(4-CYCLOHEXYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, in antimicrobial applications, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death. In anticancer applications, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: This compound shares structural similarities with the target compound but contains a thiazole ring instead of a benzotriazole ring.

    N-(4-(4-METHYLPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: Similar in structure but with a methyl group on the phenyl ring.

Uniqueness

N-[2-(4-CHLOROPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-2-(4-CYCLOHEXYLPHENOXY)ACETAMIDE is unique due to the presence of the benzotriazole ring, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C27H27ClN4O2

Molecular Weight

475.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-2-(4-cyclohexylphenoxy)acetamide

InChI

InChI=1S/C27H27ClN4O2/c1-18-15-25-26(31-32(30-25)22-11-9-21(28)10-12-22)16-24(18)29-27(33)17-34-23-13-7-20(8-14-23)19-5-3-2-4-6-19/h7-16,19H,2-6,17H2,1H3,(H,29,33)

InChI Key

WTLMILSVZXMWSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)COC3=CC=C(C=C3)C4CCCCC4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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